molecular formula C12H14N2O B3302113 (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate CAS No. 91565-91-2

(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate

Cat. No. B3302113
CAS RN: 91565-91-2
M. Wt: 202.25 g/mol
InChI Key: CAYYVQDGGHLYMO-UHFFFAOYSA-N
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Description

(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate is not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of certain enzymes and scavenging free radicals in the body.
Biochemical and Physiological Effects:
Studies have shown that (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate exhibits various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate in lab experiments is its ability to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields such as material science and agriculture. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Overall, the continued research on this compound may lead to the development of new therapeutic agents and materials with various applications.

Scientific Research Applications

(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In agriculture, this compound has been tested for its ability to control plant diseases caused by fungi and bacteria. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.

properties

IUPAC Name

1-(2-pyridin-3-yl-3,6-dihydro-2H-pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10(15)14-8-3-2-6-12(14)11-5-4-7-13-9-11/h2-5,7,9,12H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYVQDGGHLYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC=CCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1H-inden-4-yl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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